

A Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

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This document provides a detailed overview of the physicochemical properties, synthetic approaches, and biological significance of **6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Data

The fundamental quantitative data for **6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid** is centered on its molecular composition and weight. While this specific isomer is not widely cataloged, its molecular formula and weight are identical to its 2- and 3-carboxylic acid counterparts.^{[1][2]}

Molecular Weight and Composition

The molecular weight is derived from its constituent elements based on the molecular formula C₈H₅BrN₂O₂.

Attribute	Value
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂
Molecular Weight	241.04 g/mol [1]
Elemental Composition	
Carbon (C)	39.86%
Hydrogen (H)	2.09%
Bromine (Br)	33.16%
Nitrogen (N)	11.62%
Oxygen (O)	13.27%

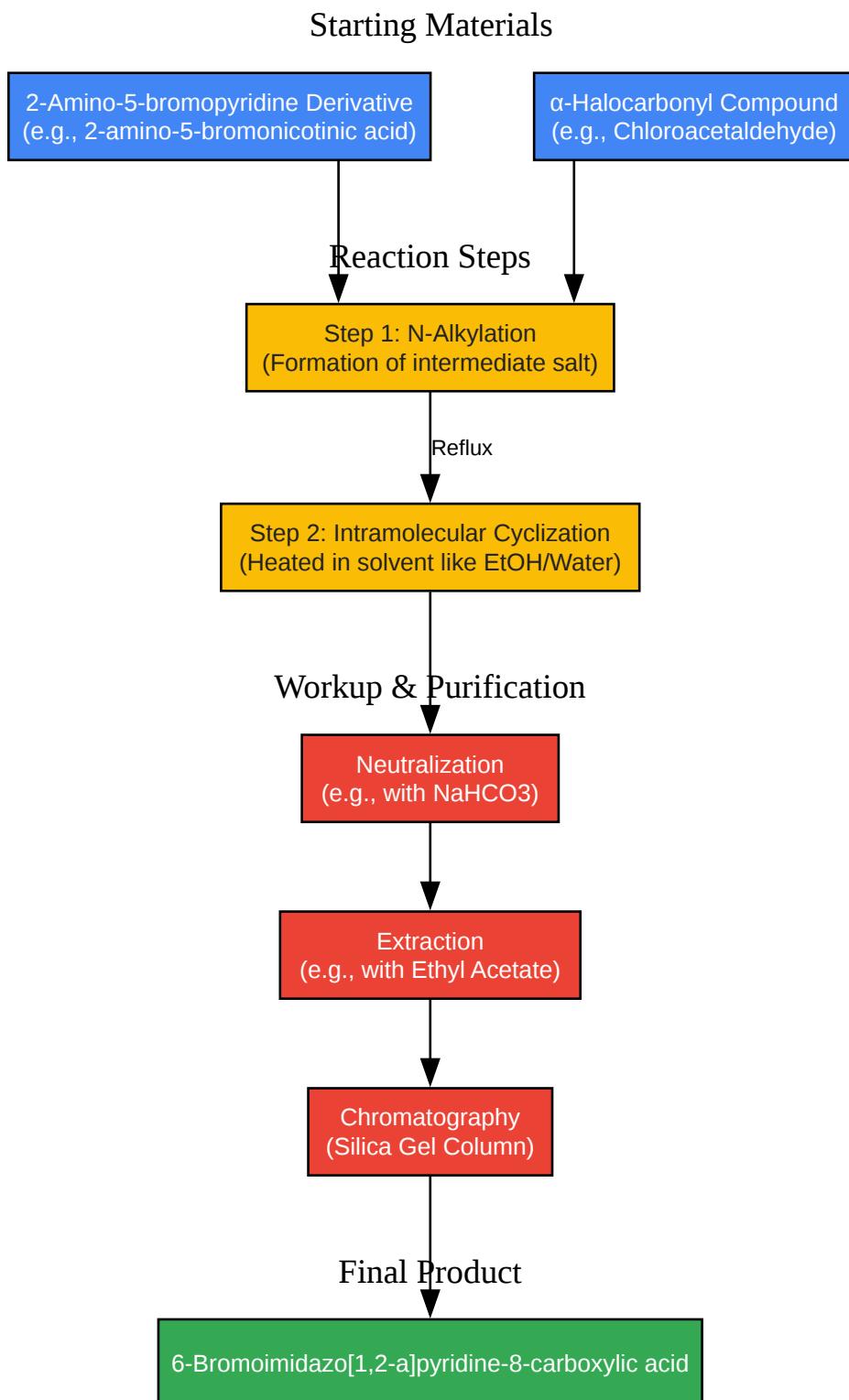
Table 1: Summary of quantitative data for **6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid**.

Synthetic Protocols and Methodologies

A specific, documented synthesis for the 8-carboxylic acid isomer is not readily available in the reviewed literature. However, a general and plausible synthetic pathway can be constructed based on established methods for creating the imidazo[1,2-a]pyridine core and its derivatives. The most common approach involves the cyclization of a substituted 2-aminopyridine with a two-carbon electrophile.

Experimental Workflow: Generalized Synthesis

The synthesis of imidazo[1,2-a]pyridine carboxylic acids typically begins with a substituted 2-aminopyridine, which already contains the desired functional groups on the pyridine ring. For the target molecule, a suitable starting material would be 2-amino-5-bromonicotinic acid. The reaction proceeds via a condensation and subsequent intramolecular cyclization.



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Fig 1. Generalized workflow for the synthesis of imidazo[1,2-a]pyridine carboxylic acids.

Detailed Methodology (Hypothetical Protocol):

- N-Alkylation and Cyclization: A solution of a 2-aminopyridine derivative (1 equivalent) and an α -halocarbonyl compound like chloroacetaldehyde (1.5 equivalents) is prepared in a suitable solvent system, such as a 1:1 mixture of ethanol and water.^[3]
- Heating: The reaction mixture is heated to reflux for several hours (typically 2-4 hours) to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization.^[3] Microwave irradiation can also be employed to accelerate the reaction.^[3]
- Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate.
- Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to yield the final product.

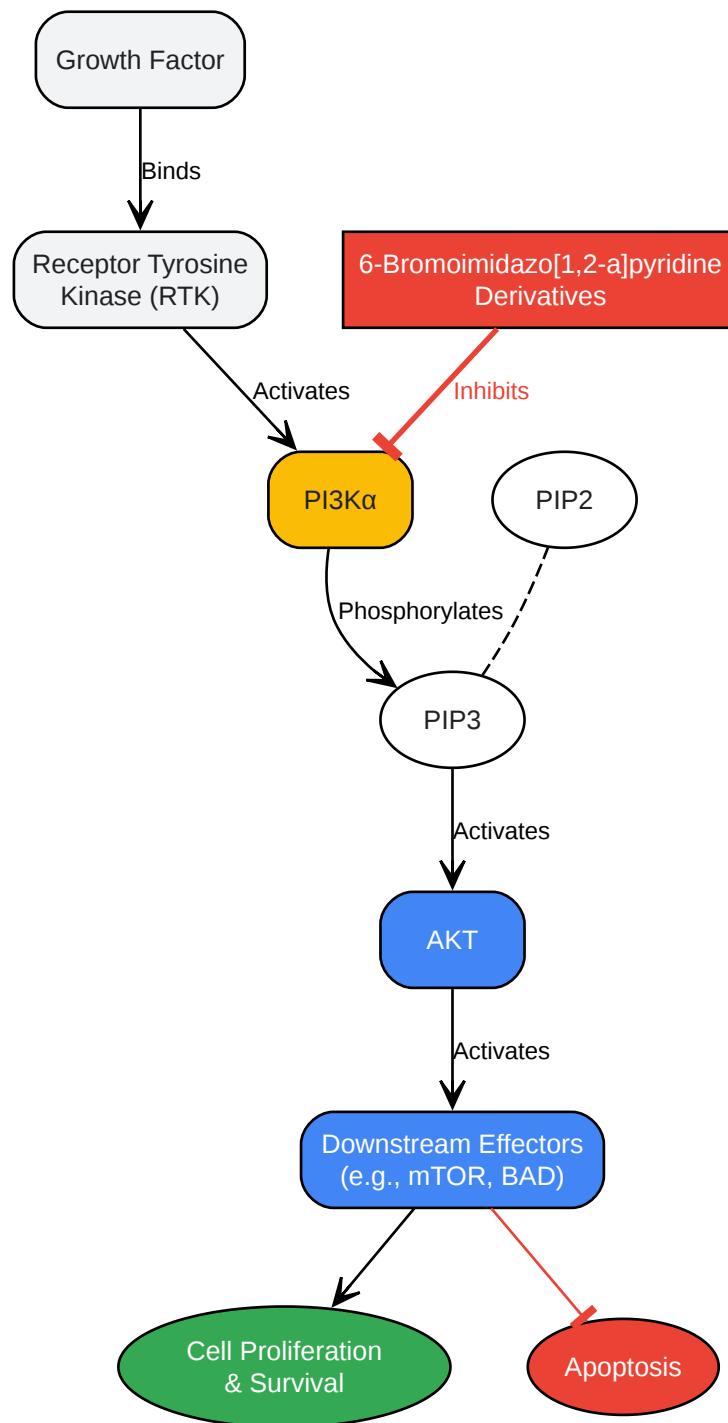
Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities.^{[4][5]} Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.^[6]

Anticancer Activity and the PI3K/AKT Pathway

A significant body of research has focused on the anticancer properties of this heterocyclic system. Certain 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K), particularly the PI3K α isoform.^[7] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.^[7]

Inhibition of PI3K α by an imidazo[1,2-a]pyridine derivative blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT. This disruption can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.^[7]



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Fig 2. The PI3K/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Other studies have shown that different derivatives can induce apoptosis through mitochondria-dependent pathways, involving the release of cytochrome c and the activation of caspases, further highlighting the scaffold's potential in oncology.[8]

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